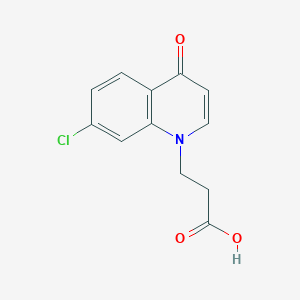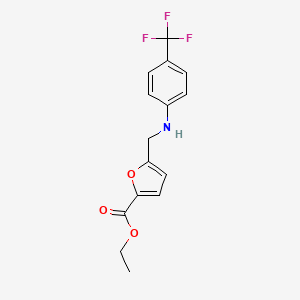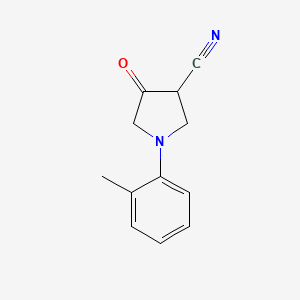
2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide is a chemical compound with the molecular formula C14H13Br2NO. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide typically involves the bromination of 1-(2-methyl-6-phenylpyridin-3-yl)ethanone. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives .
Scientific Research Applications
2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide: Similar structure but with a trifluoromethyl group instead of a phenyl group.
2-Bromo-1-(6-methyl-pyridin-2-yl)-ethanone hydrobromide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H13Br2NO |
|---|---|
Molecular Weight |
371.07 g/mol |
IUPAC Name |
2-bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C14H12BrNO.BrH/c1-10-12(14(17)9-15)7-8-13(16-10)11-5-3-2-4-6-11;/h2-8H,9H2,1H3;1H |
InChI Key |
NGAJBSWDLLECJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)








